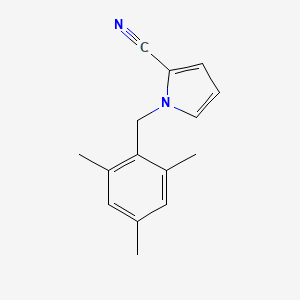![molecular formula C23H23NO4 B1387561 Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid CAS No. 352707-75-6](/img/structure/B1387561.png)
Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid: is a chemical compound with a unique bicyclic structure. It is commonly used in the field of proteomics research due to its ability to act as a building block in peptide synthesis . The compound’s molecular formula is C23H21NO4, and it has a molecular weight of 375.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid typically involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. This is followed by the formation of the bicyclic structure through a series of cyclization reactions. The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of amino acid coupling and deprotection, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bicyclic structure or the functional groups attached to it.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid is used as a building block in the synthesis of complex peptides and proteins. Its unique structure allows for the creation of peptides with specific conformations and properties .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It can be incorporated into peptides that mimic natural substrates or inhibitors, providing insights into biological processes .
Medicine: In medicine, this compound is explored for its potential in drug development. Peptides synthesized using this compound can be used as therapeutic agents or diagnostic tools .
Industry: In the industrial sector, this compound is used in the production of specialized materials and chemicals. Its ability to form stable peptides makes it valuable in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once the desired peptide is synthesized, the Fmoc group can be removed, revealing the free amino group for further reactions . The compound’s bicyclic structure provides stability and rigidity to the peptides, influencing their biological activity and interactions .
Comparison with Similar Compounds
Fmoc-3-exo-aminobicyclo[2.2.1]-hept-5-ene-2-exo-carboxylic acid: This compound has a similar structure but includes a double bond in the bicyclic ring.
Fmoc-3-endo-aminobicyclo[2.2.1]-heptane-2-endo-carboxylic acid: This compound differs in the position of the amino and carboxylic acid groups.
Uniqueness: Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid is unique due to its specific exo configuration, which provides distinct chemical and biological properties. This configuration allows for the formation of peptides with unique conformations, making it valuable in various research and industrial applications .
Properties
CAS No. |
352707-75-6 |
|---|---|
Molecular Formula |
C23H23NO4 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(2R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C23H23NO4/c25-22(26)20-13-9-10-14(11-13)21(20)24-23(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19-21H,9-12H2,(H,24,27)(H,25,26)/t13?,14?,20-,21+/m1/s1 |
InChI Key |
RAQPAPMBITVVOX-HMZQGETOSA-N |
SMILES |
C1CC2CC1C(C2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Isomeric SMILES |
C1CC2CC1[C@H]([C@H]2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Canonical SMILES |
C1CC2CC1C(C2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


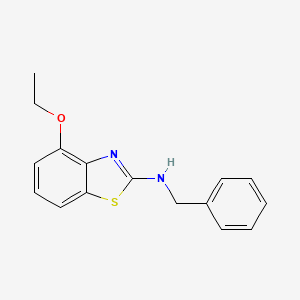
![5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol](/img/structure/B1387480.png)
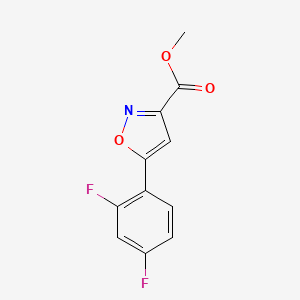
![2-{[4-(Methylsulfonyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1387483.png)
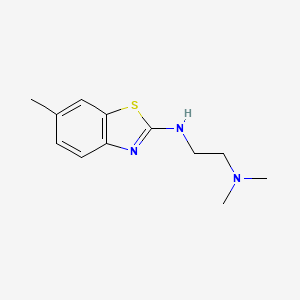
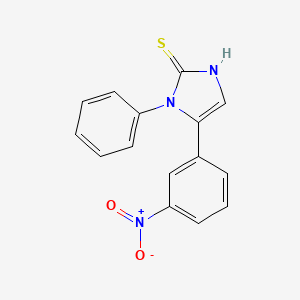
![2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1387492.png)
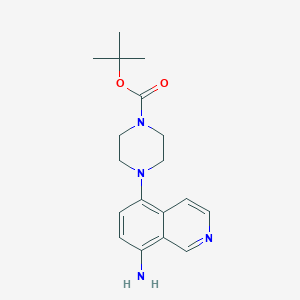
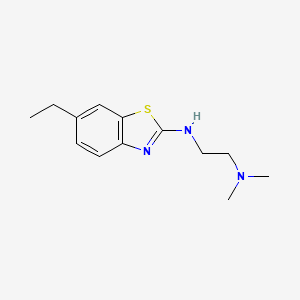

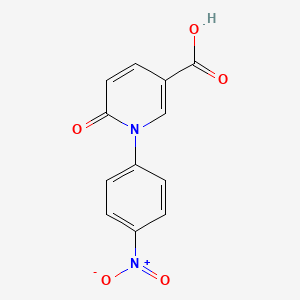
![1-[4-(Methylthio)benzyl]-1H-pyrrole-2-carbonitrile](/img/structure/B1387498.png)
![1-[2-(4-Methylphenyl)-2H-pyrazolo[4,3-d]pyrimidin-7-yl]piperidine-4-carboxylic acid](/img/structure/B1387500.png)
